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The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by its unique structural features. It includes a pyrido-pyrimidine core, thiazolidinone moiety, and multiple substituents such as methoxy and piperazine groups. The molecular formula is , and it has a molecular weight of approximately 478.56 g/mol. This compound is noteworthy for its potential biological activities and applications in medicinal chemistry.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer fields. Studies have shown that derivatives of thiazolidinones often demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria . Additionally, the presence of the pyrido-pyrimidine structure is associated with various pharmacological effects, including anti-inflammatory and analgesic activities.
The synthesis of this compound typically involves several steps:
The applications of this compound are diverse, primarily focusing on:
Interaction studies indicate that this compound may bind to specific biological targets such as enzymes or receptors involved in disease processes. For instance, the thiazolidinone moiety may interact with bacterial enzymes, inhibiting their function and thus exhibiting antibacterial effects . Furthermore, preliminary studies suggest potential interactions with cancer cell lines, warranting further investigation into its mechanism of action.
Several compounds share structural similarities with 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxo-2-thioxo-1,3-thiazolidin derivatives | Similar thiazolidinone core | Antibacterial properties |
| Pyrido-pyrimidine derivatives | Shared pyrido-pyrimidine core | Anticancer activity |
| Methoxy-substituted phenyl compounds | Presence of methoxy group | Potential anti-inflammatory effects |
The uniqueness of this compound lies in its combination of a thiazolidinone framework with a pyrido-pyrimidine core and specific substituents that enhance its biological activity profile. This structural diversity may lead to novel mechanisms of action compared to other similar compounds.